molecular formula C22H20N2O7S B4977019 dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B4977019
M. Wt: 456.5 g/mol
InChI Key: XYGWPPGQZXSHSM-UHFFFAOYSA-N
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Description

Dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex heterocyclic compound characterized by:

  • A cyclopenta[b]thiophene core with two methyl ester groups at positions 3 and 3.
  • A partially hydrogenated cyclopentane ring fused to the thiophene, enhancing rigidity.

Properties

IUPAC Name

dimethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S/c1-30-21(28)13-7-8-14-16(13)17(22(29)31-2)18(32-14)23-15(25)9-10-24-19(26)11-5-3-4-6-12(11)20(24)27/h3-6,13H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGWPPGQZXSHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (commonly referred to as compound A) is a synthetic organic compound with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile that merits detailed exploration.

Chemical Structure and Properties

The molecular formula of compound A is C22H20N2O7SC_{22}H_{20}N_{2}O_{7}S, with a molecular weight of approximately 456.47 g/mol. The structure features a cyclopentathiophene core, which is known for its unique electronic properties that can influence biological interactions.

PropertyValue
Molecular FormulaC22H20N2O7S
Molecular Weight456.47 g/mol
CAS NumberNot specified

Research indicates that compound A may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compound A could inhibit certain enzymes involved in inflammatory pathways, possibly through interactions with metalloproteinases like ADAM17, which plays a role in the cleavage of pro-inflammatory cytokines .
  • Antioxidant Properties : The presence of the dioxoisoindole moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Modulation of Cell Signaling : The compound may influence various signaling pathways linked to cell proliferation and apoptosis, although specific pathways remain to be elucidated.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have demonstrated that compound A reduces the expression of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity and Cancer Research : A study evaluated the cytotoxic effects of compound A on various cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, particularly in breast and colon cancer cells. This positions compound A as a candidate for further development in oncology.
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of compound A against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Comparative Biological Activity Table

Study FocusModel/System UsedKey Findings
Anti-inflammatory ActivityMacrophage culturesReduced cytokine levels
CytotoxicityCancer cell linesSignificant reduction in cell viability
NeuroprotectionNeuronal culturesDecreased oxidative stress-induced cell death

Comparison with Similar Compounds

Dimethyl 2-{[(3-Methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate ()

  • Core Structure : Identical cyclopenta[b]thiophene-dicarboxylate backbone.
  • Substituent Variation: Features a (3-methylphenoxy)acetyl group instead of the target compound’s 3-(1,3-dioxoisoindol-2-yl)propanoyl.
  • Molecular Weight: 403.45 g/mol (C₂₀H₂₁NO₆S).
  • Key Differences: The phenoxy group in ’s compound likely improves lipophilicity, whereas the isoindole-dioxo moiety in the target compound may enhance polar interactions or binding specificity.

Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate ()

  • Core Structure : Simpler thiophene ring with diethyl esters.
  • Substituents: Amino groups at positions 2 and 5, enabling diverse functionalization.
  • Applications : Used in materials science and drug discovery due to its reactivity and modularity .

Functional Analogues

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (, Compounds 7–8)

  • Core Structure : 1,3-Dioxolane ring with hydroxyphenyl and dicarboxylate groups.
  • Bioactivity : Exhibited broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL) against S. aureus, E. coli, and C. albicans .
  • Comparison : The dioxolane core increases metabolic stability, whereas the cyclopenta[b]thiophene in the target compound may improve planar stacking interactions.

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core Structure: Imidazo[1,2-a]pyridine with nitrophenyl and cyano substituents.

Data Table: Comparative Analysis

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Bioactivity (MIC Range, µg/mL) Applications Reference
Target Compound Cyclopenta[b]thiophene 3-(1,3-Dioxoisoindol-2-yl)propanoyl ~479.49* Not reported Hypothesized antimicrobial
Compound Cyclopenta[b]thiophene (3-Methylphenoxy)acetyl 403.45 Not tested Structural analog
Compound 7 () 1,3-Dioxolane 2-Hydroxyphenyl 282.78 4.8–5000 Antimicrobial
Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate Thiophene 2,5-Diamino ~258.28* Research applications Drug development

*Calculated based on structural formula.

Research Implications

  • Bioactivity : The isoindole-dioxo group in the target compound may confer unique antimicrobial or antifungal properties, analogous to the hydroxyphenyl-dioxolane derivatives in .
  • Synthetic Challenges: The propanoyl-linked isoindole moiety could complicate synthesis compared to simpler acylated analogs ().
  • Structure-Activity Relationships (SAR): Rigidity vs. Substituent Effects: Polar groups (e.g., dioxoisoindole) may enhance solubility but reduce membrane permeability compared to lipophilic phenoxy groups.

Q & A

Q. What interdisciplinary approaches address contradictions between in vitro and in vivo efficacy data?

  • Methodological Approach :
  • Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance differences .
  • Use tandem mass spectrometry (MS/MS) to identify in vivo metabolites that reduce bioavailability .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example Evidence
NMR Signal Overlap2D NMR (HSQC, HMBC)
Bioactivity VariabilitySPR Binding Assays
Computational vs. Experimental DataHybrid QM/MM Simulations

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis complicates large-scale production; microreactor systems may improve efficiency .
  • Biological Target Identification : Requires high-throughput screening coupled with chemoproteomics .
  • Solubility Limitations : Modify ester groups with PEGylated derivatives to enhance aqueous solubility .

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